![molecular formula C17H18N2O4S2 B2549624 2-(3-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 896288-59-8](/img/structure/B2549624.png)
2-(3-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H18N2O4S2 and its molecular weight is 378.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Cell Adhesion
One significant application of benzothiophene derivatives is their role in inhibiting cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1. These molecules are crucial for the adherence of neutrophils to activated endothelial cells, a fundamental process in inflammation. The compound PD 144795, a sulfoxide analog of benzothiophene, has been identified as an orally active agent in several models of inflammation due to its ability to inhibit the expression of these adhesion molecules, indicating its potential as an anti-inflammatory agent (Boschelli et al., 1995).
Heterocyclic Synthesis
Benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized from 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, demonstrating the compound's utility in creating a variety of heterocyclic derivatives. These derivatives include pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's versatility in heterocyclic synthesis and potential for generating novel compounds with varied biological activities (Mohareb et al., 2004).
Ocular Hypotensive Activity
Certain benzo[b]thiophene derivatives, specifically sulfonamide derivatives, have been explored for their potential as topically active inhibitors of ocular carbonic anhydrase. This activity is significant for the development of treatments for glaucoma. Compounds such as 6-hydroxybenzo[b]thiophene-2-sulfonamide have shown potent ocular hypotensive effects, making them candidates for clinical evaluation in the treatment of this condition (Graham et al., 1989).
Antiarrhythmic and Serotonin Antagonist Activities
The synthesis of novel thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide has led to the discovery of compounds with promising antiarrhythmic, serotonin antagonist, and antianxiety activities. These activities were compared to established controls like procaine amide and lidocaine for antiarrhythmic effects, and diazepam and buspirone for antianxiety effects, highlighting the compound's potential in developing new therapeutic agents (Amr et al., 2010).
Synthesis and Characterization of Libraries
The compound has also been central to the development of medicinally interesting libraries, such as those involving methyl sulfone-substituted benzo[b]thiophenes. These libraries have been prepared using palladium-catalyzed substitution, demonstrating the compound's role in facilitating the discovery of drug-like molecules with potential for further medicinal chemistry exploration (Cho et al., 2010).
Propiedades
IUPAC Name |
2-[(3-methylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-25(22,23)11-6-4-5-10(9-11)16(21)19-17-14(15(18)20)12-7-2-3-8-13(12)24-17/h4-6,9H,2-3,7-8H2,1H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIESNXUETWWOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
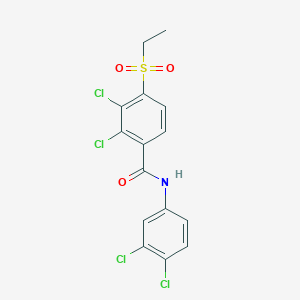
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B2549543.png)
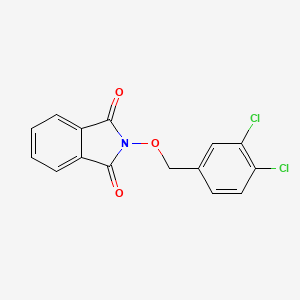
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2549550.png)
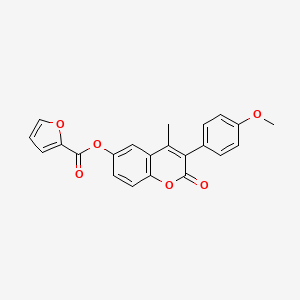
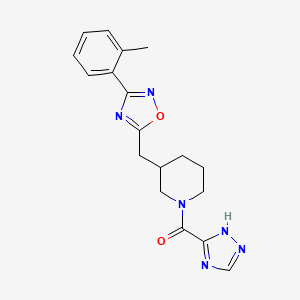



![ethyl 5-{N'-[(1Z)-(4-bromophenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2549558.png)
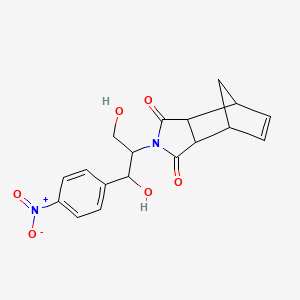
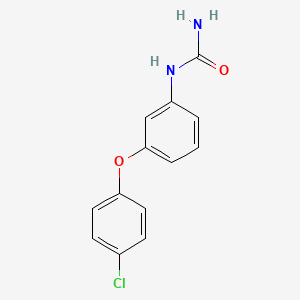
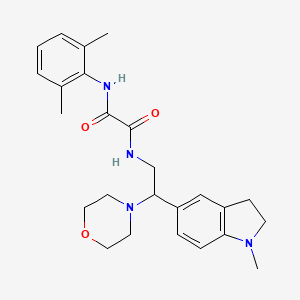
![2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide](/img/structure/B2549563.png)
